Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate
Description
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a heterocyclic compound featuring a piperidine ring substituted at the 1-position with a pyridin-3-yl group and at the 3-position with an ethyl carboxylate ester. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the piperidine scaffold, making it a versatile intermediate in medicinal chemistry and drug discovery.
Properties
CAS No. |
1369241-44-0 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
ethyl 1-pyridin-3-ylpiperidine-3-carboxylate |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)11-5-4-8-15(10-11)12-6-3-7-14-9-12/h3,6-7,9,11H,2,4-5,8,10H2,1H3 |
InChI Key |
ZEALZDMBSIIGOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=CN=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate typically involves the reaction of pyridine derivatives with piperidine under specific conditions. One common method involves the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate exhibits several potential biological activities:
- Anticancer Activity : Studies have shown that derivatives of piperidine compounds can induce apoptosis in various cancer cell lines. For instance, compounds synthesized through similar methodologies have demonstrated enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .
- Enzyme Inhibition : There is ongoing research into the compound's ability to inhibit specific enzymes, particularly monoamine oxidases, which are crucial in the metabolism of neurotransmitters . Understanding these interactions may lead to applications in treating neurological disorders.
Medicinal Chemistry Applications
The compound serves as a valuable scaffold for drug discovery, particularly in developing new therapeutic agents targeting various diseases. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | Pyridinyl group at the 4-position | Different substitution pattern affecting reactivity |
| Ethyl piperidine-3-carboxylate | Lacks the pyridinyl group | Simpler structure, potentially less biologically active |
| N-Ethylpiperidine-3-carboxylate | Ethyl group attached to nitrogen | Alters chemical properties compared to the target compound |
| Pyridine-3-carboxylic acid | Lacks piperidine ring | Results in different biological activity |
The unique substitution pattern of this compound enhances its versatility, making it suitable for various applications in drug design and synthesis.
Anticancer Research
Recent studies have focused on synthesizing novel derivatives based on this compound that exhibit improved anticancer properties. For example, compounds developed using this scaffold have been tested against FaDu hypopharyngeal tumor cells, showing promising results in inducing apoptosis .
Neuropharmacology
Investigations into the compound's interactions with neurotransmitter systems have revealed its potential as a dual-action agent affecting serotonin and norepinephrine pathways. This suggests possible applications in treating mood disorders and enhancing cognitive function .
Mechanism of Action
The mechanism of action of Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate shares core structural motifs with several piperidine carboxylate derivatives. Key differences lie in substituent groups and their positions, which significantly influence physicochemical and biological properties:
Physicochemical Properties
- Esters like ethyl 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylate () show enhanced stability due to steric shielding of the ester group .
- Spectral Data : NMR shifts for analogous compounds () reveal characteristic peaks for piperidine protons (δ 1.2–3.5 ppm) and ester carbonyls (δ 170–175 ppm in 13C NMR) .
Key Research Findings and Data Tables
Table 1: Molecular Properties of Selected Analogs
Biological Activity
Ethyl 1-(pyridin-3-yl)piperidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring, a pyridin-3-yl substituent, and an ethyl ester group. Its molecular formula is CHNO with a molecular weight of approximately 234.29 g/mol. The unique structural features contribute to its diverse biological activities.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound appears to modulate enzymatic activity and receptor signaling pathways, although detailed mechanisms are still under investigation .
Biological Activities
Research has identified several potential biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits activity against certain microbial strains, suggesting potential applications in treating infections.
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro, although specific cancer types and mechanisms remain to be fully elucidated.
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with structurally similar compounds. The following table summarizes key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(pyridin-4-yl)piperidine-4-carboxylate | Pyridinyl group at the 4-position | Different substitution pattern affecting reactivity |
| Ethyl piperidine-3-carboxylate | Lacks the pyridinyl group | Simpler structure, potentially less biologically active |
| N-Ethylpiperidine-3-carboxylate | Ethyl group attached to nitrogen | Alters chemical properties compared to the target compound |
| Pyridine-3-carboxylic acid | Lacks piperidine ring | Results in different biological activity |
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound:
- Antiviral Potency : A study explored the interactions of piperidine derivatives with viral proteases, revealing that modifications significantly affect their inhibitory potency against SARS-CoV proteases . Although not directly tested on this compound, these findings suggest a similar potential for antiviral activity.
- Structure–Activity Relationship (SAR) : Research on related compounds has demonstrated that structural modifications can lead to enhanced potency and selectivity against specific biological targets . This indicates that optimizing the structure of this compound could yield more effective derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
